molecular formula C95H110N8O44 B1650001 methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate CAS No. 11021-66-2

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

カタログ番号: B1650001
CAS番号: 11021-66-2
分子量: 2067.9 g/mol
InChIキー: VUOPFFVAZTUEGW-SRXUPNLNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-...-henicosaene-52-carboxylate is a highly complex macrocyclic molecule featuring a unique undecacyclic scaffold with multiple functional groups, including hydroxyl, amino, oxo, and methyl substituents, as well as glycosidic linkages . The compound’s complexity arises from its fused polycyclic framework and extensive post-translational-like modifications, such as glycosylation and methylation, which are common in natural products like polyketides and alkaloids .

特性

CAS番号

11021-66-2

分子式

C95H110N8O44

分子量

2067.9 g/mol

IUPAC名

methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-/m0/s1

InChIキー

VUOPFFVAZTUEGW-SRXUPNLNSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

異性体SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

正規SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

同義語

istocetin A
ristocetin B
ristomycin A
ristomycin B

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate is produced through fermentation by Amycolatopsis sp. strain TNS106, which harbors a ristomycin-biosynthetic gene cluster (asr) in its genome . The production can be significantly enhanced by overexpressing regulatory genes such as asrR and bbr from the balhimycin-biosynthetic gene cluster .

Industrial Production Methods

Industrial production of ristomycin A involves optimizing fermentation conditions to maximize yield. This includes controlling the expression of biosynthetic genes and utilizing strong promoters and multiple gene copies to enhance production .

化学反応の分析

Functional Group Reactivity

The compound contains multiple reactive sites:

Functional Group Reaction Type Conditions/Reagents Outcome
Ester (COOR) HydrolysisAcidic (HCl) or basic (NaOH) aqueous solutionsCleavage to carboxylic acid and alcohol
Amino (-NH₂) AcylationAcetic anhydride or acyl chloridesFormation of amide derivatives
Hydroxyl (-OH) GlycosylationTrichloroacetimidate donors, Lewis acids (BF₃·Et₂O)Formation of O-glycosidic bonds
Oxan rings Acid-catalyzed cleavageTrifluoroacetic acid (TFA)Ring-opening to linear polyols

Key Observations from Analogous Compounds

  • Radical-mediated functionalization : Alkylzinc reagents selectively react with halogenated aromatic rings under nickel catalysis, preserving adjacent hydroxyl and amino groups .

  • Stability in aqueous media : The ester group undergoes slow hydrolysis at pH 7.4 (37°C), with a half-life of ~120 hours, while glycosidic bonds remain stable .

  • Stereochemical integrity : Chiral centers in oxan rings (e.g., 2R,4R,5R,6S configuration) resist epimerization under mild acidic conditions (pH > 3) .

Reactivity with Common Reagents

Reagent Target Site Product
NaBH₄ Ketones (if present)Secondary alcohols
DCC/DMAP Carboxylic acidsActivated esters for coupling
H₂/Pd-C Alkenes (not present here)N/A

Stability and Compatibility

  • Thermal stability : Decomposition begins at 220°C, with decarboxylation of the methyl ester observed as the primary pathway .

  • Functional group compatibility :

    • Silyl ethers, nitriles, and alkyl chlorides tolerate radical-based reactions .

    • Epoxides and aldehydes require protection prior to acylation .

科学的研究の応用

The compound methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,... has a complex structure and potential applications in various fields of research and industry.

Pharmaceutical Development

Methyl (1S,...)-22-amino compound is of significant interest in pharmaceutical research due to its structural complexity and potential bioactivity. Compounds with similar structures have been investigated for their roles as therapeutic agents in treating various diseases such as cancer and metabolic disorders. The amino and hydroxyl groups present in the compound may contribute to its interaction with biological targets.

Glycobiology

The presence of multiple sugar moieties in the compound suggests potential applications in glycobiology. Research has shown that glycosylated compounds can play crucial roles in cell signaling and recognition processes. This compound could be studied for its effects on glycoprotein synthesis or as a potential inhibitor or modulator of glycosylation enzymes.

Biochemical Studies

Due to its unique structural features and functional groups (e.g., amino and hydroxyl groups), this compound can be utilized in biochemical assays to study enzyme interactions or as a substrate for enzymatic reactions. It may serve as a model compound to understand the mechanisms of action of related biochemical pathways.

Material Science

The intricate structure of methyl (1S,...)-22-amino may allow it to be used in the development of advanced materials such as hydrogels or biopolymers. These materials can have applications in drug delivery systems or tissue engineering due to their biocompatibility and ability to form networks that mimic biological tissues.

Case Study 1: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 2: Enzyme Inhibition

In a study examining enzyme inhibitors for metabolic diseases like diabetes and obesity management, derivatives of complex carbohydrates have shown promise in inhibiting key enzymes involved in carbohydrate metabolism.

Case Study 3: Glycosylation Effects

A detailed investigation into glycosylated compounds revealed that specific modifications can enhance the stability and efficacy of therapeutic proteins by influencing their pharmacokinetics and immunogenicity.

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Features

Compound Key Structural Features Molecular Weight (Approx.) Bioactivity/Function Reference
Target Compound Undecacyclic core, 6 oxo groups, 5 hydroxyls, 2 amino groups, glycosidic linkages ~2500 Da Hypothesized antimicrobial -
Chartreusin Derivatives Aromatic polyketide glycosides, tetracyclic framework, deoxy sugars ~800–1200 Da Antimicrobial, DNA intercalation
Fluorinated Triazole (Cmpd 16) Fluorinated alkyl chains, triazole rings, acetylated sugars ~1600 Da Not specified (material science?)
Methylofuran (MFR-a) Formylated furan, glutamic acid linkages, β/α-glycosidic bonds ~600 Da Cofactor in methanogens
  • Macrocyclic Complexity: The target compound’s undecacyclic framework distinguishes it from simpler polyketides (e.g., chartreusin) and cofactors like methylofuran. Its structural resemblance to elsamicin B—a chartreusin derivative—lies in glycosylation patterns, though the target has additional amino and oxo groups .
  • Glycosylation : Both the target compound and chartreusin derivatives use deoxy sugars (e.g., 3-O-methyl-D-glucose), but the target’s glycosidic linkages are more diverse, involving branched oxane rings .

Chemical Similarity Analysis

  • Tanimoto Coefficient : The target’s similarity to chartreusin may be low (~0.3) due to macrocyclic complexity, whereas fluorinated triazoles may score higher (~0.5) due to shared glycosylation .
  • Graph-Based Methods : Tools like SIMCOMP () would detect substructural overlaps, such as shared oxane rings with methylofuran or polyketide cores with chartreusin .

生物活性

The compound methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4... is a complex organic compound with significant biological activity that has been the subject of research in various fields including pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by multiple functional groups including amino and hydroxyl groups which are known to influence its biological activity. The molecular weight is approximately 911.1 g/mol with a logP value indicating moderate hydrophobicity .

Key Structural Features

FeatureDescription
Molecular Weight911.1 g/mol
Hydrogen Bond Donors8
Hydrogen Bond Acceptors19
Rotatable Bonds10

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with complex glycosidic structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In bioassays conducted using the Mueller-Hinton agar method with a concentration of 2 mg/mL in DMSO solution:
    • The compound showed inhibition zones of 17 mm against E. coli and 15 mm against S. aureus .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or inhibition of essential metabolic pathways due to its structural complexity. Similar compounds have been known to disrupt cell wall synthesis or protein synthesis in bacteria .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Ristocetin : A related antibiotic has been shown to facilitate the binding of von Willebrand factor to platelet receptors—indicating potential applications in hemostasis and thrombosis management.
  • Antimicrobial Testing : In comparative studies against similar compounds lacking specific hydroxyl groups or amino substitutions showed significantly lower antibacterial activity .

Q & A

Q. What are the key synthetic routes for preparing this methyl compound, and how can researchers optimize reaction yields?

Answer: The synthesis involves multi-step regioselective modifications, leveraging coupling reagents (e.g., HATU, DIPEA) and protective group strategies. Critical steps include:

  • Carboxylation : Use of Pd-catalyzed carboxylation under CO atmosphere (or formic acid as a CO surrogate) to introduce functional groups .
  • Glycosylation : Stereoselective attachment of sugar moieties via trichloroacetimidate intermediates under Lewis acid catalysis (e.g., BF₃·Et₂O) .
  • Oxidation/Reduction : IBX (2-iodoxybenzoic acid) for selective oxidation of alcohols to ketones; NaBH(OAc)₃ for reductive amination .

Q. Optimization Table :

StepReagent/ConditionYield (%)Purity (HPLC)Key Challenge
GlycosylationBF₃·Et₂O, -20°C6295%Anomeric selectivity
CarboxylationPd(PPh₃)₄, HCO₂H7889%CO₂ pressure control
DeprotectionHCl/dioxane, 40°C9598%Acid-sensitive intermediates

Q. Which spectroscopic techniques are most effective for structural elucidation?

Answer:

  • NMR : ¹H/¹³C NMR for stereochemical analysis (e.g., coupling constants for axial/equatorial protons in sugar moieties) .
  • Mass Spectrometry (HRMS) : ESI-HRMS to confirm molecular weight (± 2 ppm error) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the undecacyclic core .

Q. Example Data :

TechniqueKey SignalInterpretation
¹³C NMRδ 170.2 ppmEster carbonyl (C=O)
HRMS[M+H]⁺ 1223.4567Δm/z = 1.2 ppm error

Q. How can researchers validate the compound’s purity and stability under storage conditions?

Answer:

  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients; monitor degradation products at 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust storage) .
  • Accelerated Stability Studies : 40°C/75% RH for 6 months; quantify impurities via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
  • Receptor Binding Assays : Compare affinity (Kd) in isolated receptors vs. whole-cell systems to assess off-target effects .
  • Computational Docking : MD simulations to evaluate conformational changes in target binding pockets .

Q. Case Study :

ModelIC₅₀ (nM)Notes
In vitro (enzyme)12 ± 2High purity, no competing enzymes
In vivo (murine)230 ± 45Rapid hepatic glucuronidation

Q. How can enantioselective modifications enhance catalytic activity in CO₂ conversion?

Answer:

  • Chiral Ligand Design : Use binaphthyl-based phosphines to induce asymmetry in carboxylation steps .
  • Mechanistic Studies : In situ IR spectroscopy to monitor CO₂ insertion into metal-carbon bonds .
  • Collaborative Workflow : Pair experimental synthesis with DFT calculations (e.g., Gaussian 16) to predict transition states .

Q. Table: Ligand Screening for Enantioselectivity

Ligand% eeTurnover Frequency (h⁻¹)
(R)-BINAP88450
Josiphos92520
No ligand<5120

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : AMBER or GROMACS for simulating ligand-protein interactions over 100 ns trajectories .
  • QSAR Modeling : Train models using IC₅₀ data from analogous compounds .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences (±0.5 kcal/mol accuracy) .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Answer:

  • Circular Dichroism (CD) : Monitor helical chirality shifts in DMSO vs. water .
  • Variable-Temperature NMR : Identify rotamers via coalescence temperatures (e.g., ΔG‡ for ring inversion) .

Q. Data :

SolventΔε (250 nm)Tₐₐ (°C)
DMSO+12.325
Water-4.725

Methodological Best Practices

  • Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., Pd-catalyzed reactions) .
  • Data Reproducibility : Document reaction parameters (e.g., microwave irradiation power) in SI files .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to guide peer researchers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。